4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline
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Overview
Description
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. This compound features an aniline core substituted with bis(ethylsulfanyl)methyl and N,N-dimethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with bis(ethylsulfanyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bis(ethylsulfanyl)methyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The N,N-dimethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine
- 4-[Bis(ethylsulfanyl)methyl]pyridine
Comparison: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is unique due to its aniline core, which imparts distinct electronic and steric properties compared to pyrimidine or pyridine analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
114478-85-2 |
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Molecular Formula |
C13H21NS2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-[bis(ethylsulfanyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H21NS2/c1-5-15-13(16-6-2)11-7-9-12(10-8-11)14(3)4/h7-10,13H,5-6H2,1-4H3 |
InChI Key |
UYODCQYACUWWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=C(C=C1)N(C)C)SCC |
Origin of Product |
United States |
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